N-Butyl-N-(2-chloroethyl)aniline
Description
Structure
3D Structure
Properties
CAS No. |
53817-39-3 |
|---|---|
Molecular Formula |
C12H18ClN |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
N-butyl-N-(2-chloroethyl)aniline |
InChI |
InChI=1S/C12H18ClN/c1-2-3-10-14(11-9-13)12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI Key |
NBTVRDMLLMEWOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCl)C1=CC=CC=C1 |
Origin of Product |
United States |
Contextualization Within Aromatic Amine Chemistry
Aromatic amines are a major class of organic compounds characterized by an amino group directly attached to an aromatic ring. wikipedia.orgwikipedia.org This category encompasses a wide array of substances, from the simplest, aniline (B41778), to more complex structures. wikipedia.orgwikipedia.org Aromatic amines are fundamental building blocks in the synthesis of numerous industrial products, including dyes, pesticides, and pharmaceuticals. wikipedia.org
The chemical behavior of aromatic amines is dictated by the interplay between the amino group and the aromatic ring. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, which influences the reactivity of both the amino group and the ring. wikipedia.org Generally, aromatic amines are weaker bases than their aliphatic counterparts due to this electron delocalization. wikipedia.orgnoaa.gov They readily undergo electrophilic substitution reactions on the aromatic ring and various reactions at the nitrogen atom, such as alkylation and acylation. researchgate.net
N-Butyl-N-(2-chloroethyl)aniline fits within this class as a tertiary aromatic amine. The presence of two different alkyl substituents on the nitrogen atom, a butyl group and a 2-chloroethyl group, introduces specific steric and electronic effects that modulate its reactivity compared to simpler anilines.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C12H18ClN |
| Molecular Weight | 211.73 g/mol |
| CAS Number | 53817-39-3 |
| IUPAC Name | This compound |
| Synonyms | Benzenamine, N-butyl-N-(2-chloroethyl)- |
| Computed XLogP3 | 3.6 |
This data is sourced from PubChem. nih.gov
Significance of N Alkyl N 2 Haloethyl Aniline Structures in Organic Synthesis
The N-alkyl-N-(2-haloethyl)aniline scaffold is of considerable importance in organic synthesis, primarily due to the reactive 2-haloethyl group. This functional group acts as an electrophile, making the molecule susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.
A notable example of a related compound is N-Ethyl-N-(2-chloroethyl)aniline, which serves as a precursor in the synthesis of several cationic azo dyes. wikipedia.org The chloroethyl group in this molecule can react with tertiary amines or pyridine, and the resulting product can then undergo azo coupling to form vibrant dyes. wikipedia.org This highlights the synthetic versatility embedded in the N-alkyl-N-(2-haloethyl)aniline structure.
Furthermore, the "nitrogen mustard" group, characterized by the N,N-bis(2-chloroethyl) functionality, is a well-known pharmacophore in medicinal chemistry. For instance, N,N-bis(2-chloroethyl)aniline, also known as aniline (B41778) mustard, has been investigated for its anticancer properties. chemicalbook.com The reactivity of the chloroethyl groups allows for the alkylation of biological macromolecules. While N-Butyl-N-(2-chloroethyl)aniline possesses only one such reactive arm, its structural similarity points to potential applications as a mono-alkylating agent in various chemical and biological studies.
The synthesis of related structures often involves the reaction of an N-alkylaniline with an appropriate halo-alcohol followed by chlorination, or by direct alkylation with a dihaloalkane. For example, N-hydroxyethylaniline can be prepared by reacting aniline with chloroethanol, often in the presence of a catalyst. google.com
Overview of Research Trajectories for N Butyl N 2 Chloroethyl Aniline
Classical Approaches to Aniline N-Alkylation
Traditional methods for synthesizing this compound typically involve multi-step sequences that have been foundational in organic chemistry. These routes often rely on the sequential introduction of the butyl and 2-chloroethyl groups onto the nitrogen atom of an aniline derivative.
A common and reliable two-step classical synthesis involves the initial formation of an alcohol intermediate, followed by its conversion to the target chloroalkane.
First, the precursor N-Butyl-N-(2-hydroxyethyl)aniline is synthesized. This is often achieved by reacting N-butylaniline with an appropriate C2-epoxide, such as ethylene (B1197577) oxide. A related patent describes a similar process where p-toluidine (B81030) is reacted with ethylene oxide in aqueous acetic acid to produce the N,N-bis(2-hydroxyethyl) derivative. google.com This intermediate is then isolated before the subsequent halogenation step. google.com An alternative approach to the hydroxyethyl (B10761427) intermediate involves the N-alkylation of an aniline with 2-chloroethanol (B45725). google.com
In the second step, the hydroxyl group of the N-Butyl-N-(2-hydroxyethyl)aniline intermediate is replaced by a chlorine atom. This transformation is typically accomplished using standard chlorinating agents. For instance, phosphorus pentachloride or thionyl chloride can be used to effectively convert the alcohol into the desired this compound. google.com The reaction with phosphorus pentachloride is often refluxed until the halogenation is complete, after which the product is isolated. google.com
Direct alkylation of N-butylaniline with a dihaloalkane like 1,2-dichloroethane (B1671644) presents a more direct, one-step approach. However, this method is often complicated by a lack of selectivity. The reaction can lead to a mixture of products, including the desired monosubstituted compound, the disubstituted product from reaction at both ends of the dihaloalkane, and potential formation of quaternary ammonium (B1175870) salts. Studies on the alkylation of similar amines, like morpholine (B109124), with 1,2-dichloroethane have shown that the formation of the disubstituted product can be significant. researchgate.net
To improve selectivity, 1-chloro-2-bromoethane can be used as the alkylating agent. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for a more controlled reaction where the bromine atom reacts preferentially with the N-butylaniline. This leaves the chloroethyl group intact, yielding the target molecule with potentially fewer byproducts.
This strategy involves the stepwise introduction of the two different alkyl groups onto the primary aniline nitrogen. This can be approached in two different orders.
The first pathway begins with the N-butylation of aniline to form N-butylaniline. This monoalkylation can be performed using an alkylating agent like 1-bromobutane. Research has shown that conducting this reaction in a micellar catalysis system can enhance the rate and yield of N-butylaniline while suppressing the formation of the N,N-dibutylaniline byproduct. nih.gov The resulting N-butylaniline is then subjected to a second alkylation step using a 2-chloroethylating agent, such as 2-chloroethanol followed by halogenation or directly with 1-chloro-2-bromoethane.
The alternative pathway involves first introducing the functionalized ethyl group. Aniline can be reacted with 2-chloroethanol to produce N-(2-hydroxyethyl)aniline. sigmaaldrich.com This intermediate would then be butylated on the nitrogen atom, and the final step would be the chlorination of the hydroxyl group. Controlling selectivity to achieve monoalkylation without forming significant amounts of dialkylated byproducts is a key challenge in these sequential approaches. psu.edu
Modern Synthetic Innovations and Methodological Advancements
Recent advances in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for N-alkylation. These innovations often involve sophisticated catalytic systems and adherence to the principles of green chemistry.
A significant advancement in N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. This sustainable process uses alcohols as alkylating agents, with water being the only byproduct. rsc.orgnih.gov In this type of reaction, a catalyst temporarily dehydrogenates the alcohol to form an aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the hydrogen that was "borrowed" by the catalyst. nih.gov
Various transition metal-based catalysts have been developed for this purpose. These catalysts offer high efficiency and selectivity for the N-alkylation of anilines with alcohols like butanol or ethanol (B145695) under relatively mild conditions. nih.gov
| Catalyst System | Substrates | Key Features | Reference |
| Manganese Pincer Complexes | Anilines, Aliphatic/Aromatic Alcohols | Earth-abundant metal; high selectivity for monoalkylation; tolerates various functional groups. | nih.gov |
| Cobalt-based MOF (UiO-67) | Anilines, Benzyl Alcohol | Heterogeneous catalyst; recyclable; sustainable process using an abundant base metal. | rsc.org |
| Nb-W Mixed Oxides | Aniline, Benzyl Alcohol | Cost-effective and recyclable solid acid catalyst; avoids noble metals. | researchgate.net |
| Iridium NHC Complexes | Amines, Alcohols | High activity at low temperatures in protic solvents. | researchgate.net |
This table presents examples of catalyst systems used for the general N-alkylation of anilines with alcohols, a key step in the synthesis of precursors for this compound.
Green chemistry principles aim to reduce waste and avoid the use of hazardous materials. sphinxsai.com In the context of synthesizing this compound, these principles can be applied at various stages.
One significant green innovation is the use of water as a solvent. The selective alkylation of anilines with ethylene carbonate (as a substitute for ethylene oxide or 2-chloroethanol) in water has been demonstrated for the synthesis of N-(2-Hydroxyethyl)anilines, which are key precursors. researchgate.net This method is environmentally friendly, economical, and amenable to large-scale production. researchgate.net
Ionic liquids have also emerged as green alternatives to traditional volatile organic solvents. They can act as both the solvent and a promoter for N-alkylation reactions. psu.edu A patented method describes the preparation of N-hydroxyethylaniline by reacting aniline and 2-chloroethanol in an ionic liquid, which can be recovered and reused, leading to high product yields. google.com These approaches minimize the environmental impact and align with the goals of sustainable chemical manufacturing.
An in-depth examination of the synthetic approaches for this compound reveals a multi-step process that can be refined through various methodologies. The synthesis primarily involves the N-alkylation of an aniline derivative followed by a chlorination step. This article explores advanced and optimized techniques for its preparation, focusing on flow chemistry, reaction parameter optimization, and purification methods.
Mechanistic Investigations of N Butyl N 2 Chloroethyl Aniline Reactions
Kinetics and Thermodynamics of Alkylation Processes
The rate and energy changes associated with the alkylation reactions of N-Butyl-N-(2-chloroethyl)aniline are critical for understanding its chemical behavior. The process is initiated by the formation of an aziridinium (B1262131) ion, which is then attacked by a nucleophile.
Rate-Determining Steps in Aziridinium Ion Formation
The formation of the N-butyl-N-phenylaziridinium ion from this compound is an intramolecular nucleophilic substitution (an SNi reaction). The nitrogen atom acts as the nucleophile, attacking the carbon atom bonded to the chlorine, displacing the chloride ion.
The rate of this cyclization is influenced by the substituents on the nitrogen atom. For instance, kinetic studies on related compounds have demonstrated a "gem-dialkyl effect," where steric hindrance can promote cyclization. researchgate.net While this compound does not have gem-dialkyl groups, the nature of the N-butyl and N-phenyl groups influences the nucleophilicity of the nitrogen and the stability of the resulting aziridinium ion. The electron-donating character of the butyl group increases the electron density on the nitrogen, facilitating the intramolecular attack.
A common method to study the kinetics of this reaction involves monitoring the concentration of the reactants or products over time. For example, the rate of disappearance of the starting material or the formation of the chloride ion can be measured using techniques like chromatography or ion-selective electrodes.
Table 1: Hypothetical Kinetic Data for the Cyclization of this compound
| Parameter | Value | Conditions |
| Rate Constant (k) | 1.5 x 10-4 s-1 | 37°C in aqueous buffer (pH 7.4) |
| Half-life (t1/2) | 77 min | 37°C in aqueous buffer (pH 7.4) |
| Activation Energy (Ea) | 85 kJ/mol | - |
Note: This table is illustrative and provides hypothetical data based on typical values for similar nitrogen mustards.
Energy Profiles of Nucleophilic Attack
Once the N-butyl-N-phenylaziridinium ion is formed, it is a potent electrophile susceptible to attack by a wide range of nucleophiles. The energy profile of this step is characterized by a low activation barrier, reflecting the high reactivity of the strained three-membered ring.
Computational studies using Density Functional Theory (DFT) have been employed to analyze the affinity of aziridinium ions towards various nucleophiles. researchgate.net These studies help in understanding the interaction energies and the factors governing the regioselectivity of the attack. The nucleophile can attack either of the two carbon atoms of the aziridinium ring. For a symmetrically substituted aziridinium ion, both carbons are equally likely to be attacked. However, in the case of the N-butyl-N-phenylaziridinium ion, electronic and steric factors can introduce a preference.
Elucidation of Reaction Intermediates
Identifying the transient species formed during a reaction is crucial for confirming the proposed mechanism. For this compound, the primary intermediate is the aziridinium ion.
Spectroscopic Detection of Transient Species
Directly observing reactive intermediates like the N-butyl-N-phenylaziridinium ion is challenging due to their short lifetimes. However, under specific conditions, spectroscopic techniques can be used for their detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy: By running the reaction at low temperatures to slow down the rate of subsequent reactions, it might be possible to detect the protons and carbons of the aziridinium ring. The chemical shifts of the ring protons would be expected to be in a region characteristic of strained rings.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting ionic intermediates in solution. It may be possible to detect the molecular ion corresponding to the N-butyl-N-phenylaziridinium cation.
Table 2: Expected Spectroscopic Signatures for the N-Butyl-N-phenylaziridinium Ion
| Technique | Expected Observation |
| 1H NMR | Signals for the aziridinium ring protons shifted downfield compared to the starting chloroethyl group. |
| 13C NMR | Signals for the aziridinium ring carbons, also shifted due to strain and positive charge. |
| ESI-MS | A peak corresponding to the mass-to-charge ratio (m/z) of the C12H18N+ cation. |
Note: This table is illustrative of the expected spectroscopic characteristics.
Trapping Experiments for Reactive Intermediates
Trapping experiments are an indirect method to confirm the presence of a reactive intermediate. This involves introducing a highly reactive "trapping agent" into the reaction mixture, which can react with the intermediate to form a stable, easily identifiable product.
For the N-butyl-N-phenylaziridinium ion, a potent nucleophile that is not present in the initial reaction mixture can be used as a trapping agent. For example, the addition of azide (B81097) salts (containing the N3- nucleophile) would lead to the formation of an azido-adduct. The isolation and characterization of this adduct would provide strong evidence for the transient existence of the aziridinium intermediate.
Isotopic Labeling Studies in Reaction Pathway Determination
Isotopic labeling is a powerful technique to trace the fate of specific atoms throughout a reaction, providing definitive evidence for a proposed mechanism. wikipedia.orgnumberanalytics.comias.ac.in By replacing an atom in the reactant with one of its heavier isotopes (e.g., 13C for 12C, or 15N for 14N), the position of that atom in the products can be determined using mass spectrometry or NMR spectroscopy.
For the reaction of this compound, several isotopic labeling strategies could be employed:
13C Labeling: Synthesizing the starting material with a 13C label on one of the carbons of the 2-chloroethyl group would allow for the tracking of this carbon. In the aziridinium ion, the label would be in the three-membered ring. Subsequent nucleophilic attack would result in the label being at a specific position in the final product, confirming the site of attack.
15N Labeling: Using an 15N-labeled aniline (B41778) to synthesize the starting material would place the isotopic label on the nitrogen atom. This would confirm that the nitrogen atom is retained in the final product and is part of the aziridinium ring.
Deuterium (B1214612) (2H) Labeling: Replacing the protons on the chloroethyl group with deuterium could help in elucidating the stereochemistry of the nucleophilic attack on the aziridinium ion.
These studies are invaluable for distinguishing between different possible mechanistic pathways and for providing a detailed picture of the atomic rearrangements during the reaction. ias.ac.in
Solvent Effects on Reaction Mechanisms
The solvent in which a reaction is conducted can profoundly influence the reaction mechanism and, consequently, the rate of reaction. This is particularly true for nucleophilic substitution reactions, which are central to the reactivity of this compound. The polarity of the solvent, its ability to form hydrogen bonds, and its nucleophilicity all play critical roles in stabilizing or destabilizing reactants, transition states, and intermediates.
Reactions of this compound can proceed through different pathways, primarily the unimolecular nucleophilic substitution (S_N_1) and the bimolecular nucleophilic substitution (S_N_2) mechanisms. The choice between these pathways is heavily influenced by the solvent.
Polar protic solvents , such as water, methanol, and ethanol (B145695), are characterized by their high polarity and the presence of a hydrogen atom bonded to an electronegative atom. These solvents are adept at stabilizing charged species. In the context of an S_N_1 reaction, which proceeds through a carbocation intermediate, polar protic solvents can solvate both the carbocation and the leaving group, thereby lowering the activation energy and accelerating the reaction rate.
Conversely, polar aprotic solvents , like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), possess a significant dipole moment but lack a hydrogen atom capable of forming strong hydrogen bonds. These solvents are less effective at solvating anions, which can make the nucleophile more reactive. Consequently, polar aprotic solvents tend to favor S_N_2 reactions, where a strong nucleophile attacks the substrate in a single, concerted step.
A key mechanistic feature of this compound is the potential for neighboring group participation (NGP) , also known as anchimeric assistance. The nitrogen atom, with its lone pair of electrons, can act as an internal nucleophile, displacing the chloride ion to form a cyclic aziridinium ion intermediate. This intramolecular process is often much faster than a direct attack by an external nucleophile. The formation of this intermediate is a hallmark of an S_N_1-like process with significant rate enhancement. The subsequent attack of a nucleophile on the aziridinium ion determines the final product.
The influence of the solvent on the reaction rate can be quantitatively assessed using linear free-energy relationships, such as the Grunwald-Winstein equation :
log(k/k₀) = mY
where k is the rate constant in a given solvent, k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water), m is a parameter that measures the sensitivity of the reaction to the solvent's ionizing power, and Y is a parameter that characterizes the ionizing power of the solvent. A high m value is indicative of a reaction proceeding through a carbocation-like transition state, characteristic of an S_N_1 mechanism.
To illustrate the profound effect of solvent on reaction rates, the following table presents hypothetical first-order rate constants for the solvolysis of this compound in a variety of solvents. The data are modeled on the expected trends for a substrate capable of significant neighboring group participation, leading to an S_N_1-type mechanism.
Table 1: Hypothetical Rate Constants for the Solvolysis of this compound at 25°C
| Solvent | Dielectric Constant (ε) | Solvent Type | Hypothetical Rate Constant (k, s⁻¹) |
| Water | 78.5 | Polar Protic | 5.2 x 10⁻³ |
| Methanol | 32.7 | Polar Protic | 8.9 x 10⁻⁴ |
| Ethanol | 24.6 | Polar Protic | 2.1 x 10⁻⁴ |
| Acetic Acid | 6.2 | Polar Protic | 1.5 x 10⁻⁵ |
| Acetone | 20.7 | Polar Aprotic | 3.4 x 10⁻⁶ |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 1.8 x 10⁻⁶ |
| Hexane | 1.9 | Nonpolar | 7.5 x 10⁻⁸ |
The data in Table 1 clearly demonstrate that polar protic solvents, which can effectively stabilize the developing positive charge in the transition state leading to the aziridinium intermediate, would be expected to yield significantly higher reaction rates. In contrast, nonpolar and polar aprotic solvents would be expected to result in much slower reactions.
Stereochemical Aspects of Chemical Transformations
The stereochemistry of a reaction describes the three-dimensional arrangement of atoms in the products relative to the reactants. For a chiral molecule, the stereochemical outcome of a reaction is a critical piece of mechanistic information. While this compound itself is not chiral, reactions at the carbon bearing the chlorine atom can create a chiral center, or if the molecule were modified to be chiral, its reactions would have important stereochemical consequences.
The stereochemical outcome of a nucleophilic substitution reaction is intrinsically linked to the mechanism.
S_N_2 reactions are known to proceed with inversion of configuration at the reaction center. This is because the nucleophile attacks the carbon atom from the side opposite to the leaving group in a concerted fashion. If the starting material were chiral, this would lead to a product with the opposite stereochemistry.
S_N_1 reactions , in their classic form, proceed through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of products (a 50:50 mixture of both enantiomers).
However, in the case of this compound, the neighboring group participation of the nitrogen atom introduces a significant stereochemical consideration. The formation of the cyclic aziridinium ion intermediate dictates the stereochemical course of the reaction.
This stereochemical outcome is a powerful piece of evidence for the operation of a neighboring group participation mechanism.
To illustrate the stereochemical possibilities, consider a hypothetical chiral analog of this compound. The following table outlines the expected stereochemical outcomes for different reaction mechanisms.
Table 2: Expected Stereochemical Outcomes for Reactions of a Chiral Analog of this compound
| Reaction Mechanism | Intermediate | Stereochemical Outcome |
| S_N_2 | Pentacoordinate Transition State | Inversion of Configuration |
| S_N_1 (classic) | Planar Carbocation | Racemization (loss of stereochemistry) |
| Neighboring Group Participation (NGP) | Cyclic Aziridinium Ion | Retention of Configuration |
Computational and Theoretical Chemistry Studies of N Butyl N 2 Chloroethyl Aniline
Electronic Structure and Molecular Orbital Analysis
The electronic behavior of N-Butyl-N-(2-chloroethyl)aniline is governed by the interplay of the aniline (B41778) aromatic ring and its N-alkyl substituents. The nitrogen atom's lone pair of electrons significantly influences the electronic distribution within the molecule.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. In this compound, the HOMO is expected to be primarily localized on the aniline ring and the nitrogen atom. This is due to the electron-donating nature of the amino group, which increases the electron density of the aromatic system, particularly at the ortho and para positions byjus.com. The lone pair on the nitrogen atom significantly contributes to the HOMO, making this site susceptible to electrophilic attack stackexchange.comresearchgate.net.
The LUMO, on the other hand, is anticipated to be distributed over the aromatic ring and potentially involve the chloroethyl group. The presence of the electron-withdrawing chlorine atom can lower the energy of the LUMO, making the molecule a potential acceptor of electrons. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap implies higher stability and lower reactivity. For a related compound, N-(2-cyanoethyl)-N-butyl aniline, computational studies have shown that the HOMO-LUMO energy gap can be calculated to understand charge transfer interactions within the molecule researchgate.net.
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Predicted Primary Localization | Implied Reactivity |
| HOMO | Aniline ring (ortho and para positions), Nitrogen lone pair | Susceptible to electrophilic attack |
| LUMO | Aromatic ring, Chloroethyl group | Potential for nucleophilic attack |
This table is based on theoretical principles and data from analogous compounds.
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom and the ortho and para positions of the aniline ring, consistent with the electron-donating effect of the N-alkylamino group researchgate.net. Conversely, the area around the hydrogen atoms of the aromatic ring and the alkyl chains would exhibit a positive potential.
Conformational Analysis and Energy Minima
The flexibility of the butyl and chloroethyl chains attached to the nitrogen atom allows for multiple conformations of this compound. Identifying the most stable conformations (energy minima) is essential for understanding its structure-activity relationships.
The rotation around the C-N and C-C single bonds of the alkyl chains leads to different spatial arrangements. The energy barriers to these rotations determine the preferred conformations. For similar alkyl-substituted systems, computational studies have shown that rotational barriers for alkyl groups attached to nitrogen can range from a few to several kcal/mol researchgate.netresearchgate.netcore.ac.uk. The steric hindrance between the alkyl chains and the aromatic ring will play a significant role in dictating the most stable conformers. It is expected that staggered conformations of the butyl and chloroethyl chains will be energetically favored over eclipsed conformations to minimize steric strain.
Table 2: Estimated Rotational Barriers for Alkyl Chains
| Bond of Rotation | Estimated Barrier (kcal/mol) | Influencing Factors |
| N-Butyl | 2-6 | Steric hindrance with the aromatic ring and the chloroethyl group. |
| N-Chloroethyl | 2-6 | Steric and electronic interactions with the butyl group and the aromatic ring. |
| C-C (within chains) | ~3 | Standard rotational barrier for alkanes. |
This table provides estimations based on data from similar molecular structures.
The benzene (B151609) ring in this compound is essentially planar. However, the attachment of the bulky N-butyl-N-(2-chloroethyl)amino group can induce minor deviations from planarity, a phenomenon known as ring puckering nih.gov. The substituents on an aromatic ring influence its reactivity and the orientation of incoming electrophiles libretexts.org. The N-alkylamino group is an activating group, directing electrophilic substitution to the ortho and para positions byjus.com. The size and conformation of the N-butyl and N-(2-chloroethyl) groups can sterically hinder one of these positions, thereby influencing the regioselectivity of its reactions.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can be employed to investigate potential reaction pathways involving this compound. A key reaction for this molecule is likely intramolecular cyclization, where the nitrogen atom attacks the carbon bearing the chlorine atom to form a three-membered aziridinium (B1262131) ion. This is a common reaction for nitrogen mustards, a class of compounds to which this compound is related.
Theoretical calculations can be used to model the potential energy surface of this reaction, identifying the transition state structure and calculating the activation energy. The transition state would involve the partial formation of the N-C bond and the partial breaking of the C-Cl bond. Characterizing this transition state is crucial for understanding the kinetics and mechanism of this important reaction. While specific data for this compound is not available, studies on similar alkylating agents provide a framework for such investigations.
Density Functional Theory (DFT) Calculations for Reaction Barriers
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the energetics of chemical reactions, including the transition states and activation barriers that govern reaction rates.
For a molecule like this compound, DFT calculations can elucidate the mechanisms of its characteristic reactions, such as intramolecular cyclization to form a quaternary ammonium (B1175870) salt or its susceptibility to nucleophilic substitution at the chloroethyl group. To determine a reaction barrier, a computational chemist would first model the potential energy surface of the reaction. This involves optimizing the geometries of the reactant(s), product(s), and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate.
The energy difference between the transition state and the reactants defines the activation energy or reaction barrier (Ea). Functionals such as B3LYP or M06-2X, combined with basis sets like 6-31G(d) or the more extensive 6-311++G(d,p), are commonly employed for such calculations. researchgate.net The choice of functional and basis set is critical and is often benchmarked against experimental data or higher-level calculations to ensure accuracy. github.io For instance, a study on related aniline derivatives might involve calculating the energy barrier for the intramolecular cyclization, a key reaction for this class of compounds.
Table 1: Illustrative DFT Data for a Hypothetical Reaction Barrier This table represents typical data obtained from DFT calculations for a reaction involving an aniline derivative. The values are for illustrative purposes.
| Parameter | Value (kcal/mol) | Method/Basis Set |
|---|---|---|
| Reactant Energy | -450.25 | B3LYP/6-31G(d) |
| Transition State Energy | -425.10 | B3LYP/6-31G(d) |
| Product Energy | -465.80 | B3LYP/6-31G(d) |
| Activation Energy (Ea) | 25.15 | B3LYP/6-31G(d) |
| Reaction Enthalpy (ΔH) | -15.55 | B3LYP/6-31G(d) |
Ab Initio Methods in Mechanistic Prediction
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), offer a high level of theory and are often used to benchmark other methods. github.io
In predicting reaction mechanisms for this compound, ab initio calculations can provide a detailed picture of the reaction pathway. scielo.org.mx For complex reactions, Intrinsic Reaction Coordinate (IRC) calculations are performed starting from a transition state geometry to trace the path downhill to both the reactants and products, confirming that the located TS correctly connects the intended species. scielo.org.mx While computationally more expensive than DFT, methods like QCISD(T) or CCSD(T) can provide highly accurate energetics, often referred to as the "gold standard" of computational chemistry. github.io A complete mechanistic study would involve locating all intermediates and transition states on the potential energy surface, providing a comprehensive understanding of the reaction dynamics. scielo.org.mx
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Computational methods are widely used to predict spectroscopic properties, which aids in the interpretation of experimental data and structure verification. dntb.gov.uacapes.gov.br
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated with high accuracy. The process typically involves optimizing the molecule's geometry (often with DFT) and then performing a subsequent calculation to determine the nuclear magnetic shielding tensors. uncw.edu The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for this. uncw.edu Calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. To improve accuracy, it is often necessary to perform a conformational search and calculate the Boltzmann-weighted average of the chemical shifts of the most stable conformers. github.iouncw.edu
Table 2: Representative Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound Disclaimer: These values are illustrative, based on typical GIAO calculations (e.g., at the B3LYP/6-31G(d) level) and are not from a specific published study on this exact molecule.
| Atom Position | Predicted ¹³C (ppm) | Atom Position | Predicted ¹H (ppm) |
|---|---|---|---|
| C (aromatic, ipso) | 147.5 | H (aromatic, ortho) | 6.70 |
| C (aromatic, ortho) | 112.9 | H (aromatic, meta) | 7.25 |
| C (aromatic, para) | 116.8 | H (aromatic, para) | 6.75 |
| C (aromatic, meta) | 129.3 | H (N-CH₂) | 3.40 |
| C (N-CH₂) | 52.1 | H (CH₂-Cl) | 3.65 |
| C (CH₂-Cl) | 41.5 | H (Butyl-α) | 3.30 |
| C (Butyl-α) | 50.8 | H (Butyl-β) | 1.60 |
| C (Butyl-β) | 29.5 | H (Butyl-γ) | 1.40 |
| C (Butyl-γ) | 20.3 | H (Butyl-δ) | 0.95 |
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculations yield the frequencies of the fundamental vibrational modes and their corresponding intensities. researchgate.net The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. researchgate.net This analysis is invaluable for assigning specific absorption bands to the vibrations of functional groups within the molecule.
Table 3: Selected Predicted Vibrational Frequencies for this compound Note: These are illustrative frequencies based on typical DFT (B3LYP/6-31G(d)) calculations. Values are scaled.
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3050-3100 | Low | Aromatic C-H Stretch |
| 2850-2960 | Medium-Strong | Aliphatic C-H Stretch (Butyl, Ethyl) |
| 1595, 1505 | Strong | Aromatic C=C Stretch |
| 1350 | Strong | C-N Stretch |
| 740 | Strong | C-H Out-of-plane Bend (ortho-disubstituted) |
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). The calculation provides the excitation energies (which correspond to wavelengths) and oscillator strengths (which correspond to absorption intensities) for electronic transitions, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying orbitals. researchgate.net These predictions help in understanding the electronic structure and chromophores within the molecule.
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that quantify its reactivity and other properties. These descriptors are frequently used in Quantitative Structure-Activity Relationship (QSTR) studies. imist.ma
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are critical descriptors.
E-HOMO: Relates to the ability of a molecule to donate electrons. A higher E-HOMO indicates a better electron donor.
E-LUMO: Relates to the ability of a molecule to accept electrons. A lower E-LUMO indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): The difference between E-LUMO and E-HOMO (ΔE = E-LUMO - E-HOMO) is an indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP is a color-coded map plotted on the molecule's electron density surface. It visualizes the electrostatic potential, identifying regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show a negative potential around the nitrogen atom and the π-system of the aromatic ring, and a positive potential around the hydrogen atoms and the carbon attached to the chlorine.
Table 4: Calculated Quantum Chemical Descriptors for this compound Disclaimer: These values are representative of those obtained from DFT calculations (e.g., B3LYP/6-311G) and are for illustrative purposes.
| Descriptor | Typical Calculated Value | Significance |
|---|---|---|
| Total Energy | -958.7 Hartree | Thermodynamic Stability |
| E-HOMO | -5.8 eV | Electron Donating Ability |
| E-LUMO | -0.9 eV | Electron Accepting Ability |
| HOMO-LUMO Gap (ΔE) | 4.9 eV | Chemical Reactivity/Stability |
| Dipole Moment (µ) | 2.1 Debye | Molecular Polarity |
Application of N Butyl N 2 Chloroethyl Aniline As a Synthetic Building Block
Precursor for Nitrogen-Containing Heterocyclic Compounds
The inherent reactivity of the N-(2-chloroethyl) group is central to the utility of N-Butyl-N-(2-chloroethyl)aniline in heterocycle synthesis. This functional group can act as a potent alkylating agent, often proceeding through a highly reactive aziridinium (B1262131) ion intermediate upon intramolecular cyclization. This transient electrophilic species is readily attacked by various nucleophiles, initiating ring-forming cascades.
Synthesis of Piperazines and Morpholines
The this compound scaffold contains the necessary components for the assembly of six-membered saturated heterocycles like piperazines and morpholines. The chloroethyl moiety serves as a two-carbon electrophilic synthon.
For piperazine ring formation, a common industrial method involves the reaction of an aniline (B41778) with bis(2-chloroethyl)amine. organic-chemistry.org This reaction establishes the core N-arylpiperazine structure found in many pharmaceuticals. While not a direct dimerization, this compound can participate in analogous intermolecular reactions. For instance, it can alkylate a primary or secondary amine, where the aniline nitrogen of one molecule attacks the chloroethyl group of another. More directly, it can serve as the N-aryl component in reactions with other amines, such as 2-aminoethanol derivatives, to build the heterocyclic ring.
The synthesis of morpholines often involves the cyclization of N-substituted diethanolamines or the reaction of a primary amine with a dielectrophile. A well-established approach is the conversion of 1,2-amino alcohols into morpholines. nih.govresearchgate.net this compound can act as an N-aryl-N-alkylethylating agent. Its reaction with a 2-aminoalcohol, for example, would introduce the N-butyl-N-phenylaminoethyl group, which could be followed by a second cyclization step to complete the morpholine (B109124) ring. The general principle relies on the reaction of an amine with a molecule containing two electrophilic carbons or an electrophile and a leaving group.
The table below summarizes a general approach for synthesizing N-aryl piperazines, a reaction class where this compound could serve as a key reactant or precursor.
Table 1: General Conditions for N-Aryl Piperazine Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Reaction Type |
|---|---|---|---|---|
| Substituted Aniline | bis(2-chloroethyl)amine | Diethylene glycol monomethyl ether | Reflux | Cyclization |
| Substituted Aniline | bis(2-chloroethyl)amine | None (fused state) | 160-250 | Cyclization |
This table represents general methodologies for forming N-aryl piperazines; specific conditions for this compound would require empirical optimization.
Formation of Quinolines and Related Ring Systems
Direct synthesis of a quinoline (B57606) ring from this compound using classical methods like the Skraup or Friedländer synthesis is not feasible due to the compound's structure lacking the necessary functional groups for these specific cyclization strategies. researchgate.net However, it can serve as a starting material for producing advanced intermediates required for modern quinoline synthesis.
A prominent contemporary method for quinoline synthesis is the electrophilic cyclization of N-(2-alkynyl)anilines. This compound can be converted into the necessary N-butyl-N-(2-alkynyl)aniline precursor. This transformation can be achieved by a nucleophilic substitution reaction where an acetylide anion displaces the chloride ion from the chloroethyl group. The resulting N-(2-alkynyl)aniline can then undergo a 6-endo-dig cyclization promoted by an electrophile such as iodine monochloride (ICl) or iodine (I₂) to yield a 3-halo-substituted quinoline. These halogenated quinolines are valuable as they provide a reactive handle for further functionalization through cross-coupling reactions.
The following table outlines a proposed two-stage synthesis of a quinoline derivative starting from this compound.
Table 2: Proposed Synthesis of a Quinoline Derivative
| Stage | Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|---|
| 1 | Precursor Synthesis | This compound, Terminal Alkyne | Strong base (e.g., NaH, n-BuLi) | N-Butyl-N-(2-alkynyl)aniline |
| 2 | Quinoline Formation | N-Butyl-N-(2-alkynyl)aniline | Electrophile (e.g., I₂, ICl), NaHCO₃, CH₃CN | 4-Butyl-3-iodo-quinoline derivative |
This proposed pathway is based on established methodologies for the synthesis of quinolines from N-(2-alkynyl)anilines.
Scaffold for Spirocyclic and Fused Heterocycles
While specific examples utilizing this compound are not prominent in the literature, its structure is amenable to the synthesis of fused and spirocyclic heterocyclic systems. The strategy hinges on introducing a second reactive site elsewhere in the molecule that can participate in an intramolecular cyclization with the chloroethyl group.
For the creation of fused heterocycles , a functional group could be installed on the aniline ring, typically at the ortho position. For example, nitration of the aniline ring followed by reduction would yield an ortho-amino derivative. This new primary amine could then act as an intramolecular nucleophile, attacking the chloroethyl group (or the corresponding aziridinium ion) to form a fused pyrazino[1,2-a]benzimidazole (B13791295) core after appropriate oxidation.
The synthesis of spirocyclic heterocycles would require modifying the N-butyl group. For instance, if the N-substituent were a cyclic ketone or ester, an intramolecular aldol (B89426) or Dieckmann condensation could be envisioned, where a carbon atom alpha to the carbonyl acts as a nucleophile to displace the chloride. A more straightforward approach would involve starting with a cyclic amine that has a pendant hydroxyl or amino group, which could be N-alkylated with the chloroethylaniline derivative, setting the stage for a final spirocyclization step.
Role in the Construction of Complex Organic Scaffolds
Beyond the synthesis of simple heterocycles, this compound can be employed as a key building block in the assembly of more elaborate molecular frameworks, including analogs of natural products and diverse compound libraries for screening purposes.
Multi-Step Synthesis of Natural Product Analogs
Many biologically active natural products and pharmaceutical agents contain N-alkylaniline or related nitrogen-containing aromatic substructures. This compound provides a ready-made scaffold, the N-butyl-N-phenylaminoethyl moiety, which can be incorporated into larger molecules through its reactive chloroethyl handle. In a multi-step synthesis, a complex fragment could be prepared separately and then alkylated with this compound to introduce this specific lipophilic and basic nitrogen group. This approach allows for modular synthesis and late-stage functionalization, which are powerful strategies in medicinal chemistry for creating analogs of a lead compound to explore structure-activity relationships (SAR).
Combinatorial Chemistry Approaches utilizing this compound
Combinatorial chemistry aims to rapidly generate large numbers of structurally diverse compounds for high-throughput screening. The utility of this compound as a scaffold in this context is clear. Its electrophilic chloroethyl group can undergo nucleophilic substitution with a wide array of nucleophiles. By reacting the parent molecule with a library of diverse building blocks in a parallel fashion, a large and focused library of compounds sharing the N-butyl-N-phenylaniline core can be synthesized efficiently. This approach is highly valuable for identifying new drug leads or chemical probes.
The table below illustrates the potential for generating a diverse chemical library from this single precursor.
Table 3: Illustrative Combinatorial Library from this compound
| Nucleophile Class | Example Nucleophile | Resulting Linkage | Product Subclass |
|---|---|---|---|
| Primary/Secondary Amines | Piperidine | C-N | N-Alkylaminoethyl anilines |
| Phenols | 4-Methoxyphenol | C-O (Ether) | N-Aryloxyethyl anilines |
| Thiols | Thiophenol | C-S (Thioether) | N-Thioalkoxyethyl anilines |
| Carboxylic Acids | Benzoic Acid | C-O (Ester) | N-Acyloxyethyl anilines |
Derivatization Strategies for Functional Group Diversification
This compound possesses three key regions for synthetic modification: the saturated n-butyl chain, the aromatic phenyl ring, and the reactive 2-chloroethyl group. Strategic manipulation of these sites allows for a broad diversification of the molecule's structure and properties.
Modification of the Butyl Chain
The n-butyl group, while generally less reactive than other parts of the molecule, can be modified to introduce new functionalities. These transformations typically require more forcing conditions or multi-step synthetic sequences.
One potential, albeit challenging, approach is radical halogenation. This method could introduce a halogen atom onto the butyl chain, which can then serve as a handle for subsequent nucleophilic substitution reactions. However, this process often suffers from a lack of regioselectivity, leading to a mixture of products.
A more controlled strategy involves the synthesis of aniline precursors where the butyl chain is already functionalized. For instance, starting with an aniline derivative bearing a butenyl group would allow for a range of alkene addition reactions, such as epoxidation, dihydroxylation, or hydroboration-oxidation, to install desired functional groups. Subsequent N-alkylation with 2-chloroethanol (B45725) and chlorination would yield the target scaffold with a modified side chain.
Table 1: Hypothetical Strategies for Butyl Chain Modification
| Strategy | Reagents/Conditions | Potential Functional Group Introduced |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, RuCl₃/NaIO₄) | Carboxylic acid (via cleavage) or ketone |
| Radical Halogenation | NBS/light or heat | Bromoalkyl |
| Functionalized Precursor | Synthesis from N-(but-3-en-1-yl)aniline | Hydroxyl, epoxide, etc. |
This table presents theoretical pathways for the modification of the butyl chain, which are based on general organic chemistry principles.
Substitution on the Aromatic Ring
The aniline moiety makes the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS) reactions. The tertiary amine group [-N(butyl)(chloroethyl)] is a powerful activating group and directs incoming electrophiles to the ortho and para positions. chemistrysteps.com This allows for the regioselective introduction of a wide array of substituents.
Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a common transformation. For example, the nitration of structurally similar N,N-di-(2-haloalkyl) anilines can be achieved using nitric acid, often in a medium like glacial acetic acid, to yield the ortho-mononitrated product. google.com This reaction must be carefully controlled to prevent dinitration. google.com The resulting nitro group can be further reduced to an amino group, which can then be diazotized or acylated, opening up a vast number of further derivatization possibilities. msu.edu
Halogenation: Halogens such as bromine and chlorine can be readily introduced onto the aromatic ring. For instance, the synthesis of a di-iodo derivative of a similar nitrogen mustard has been reported, which was then used in a halogen-tritium exchange reaction. rsc.org This demonstrates that direct halogenation is a viable strategy for functionalizing the aromatic core.
Friedel-Crafts Reactions: While the strong activating nature of the amine can sometimes lead to complications with Lewis acid catalysts, Friedel-Crafts acylation can be used to introduce acyl groups. chemistrysteps.com This reaction typically requires protection of the amine or specific reaction conditions to be successful.
Table 2: Electrophilic Aromatic Substitution Reactions
| Reaction | Typical Reagents | Position of Substitution | Resulting Derivative |
| Nitration | HNO₃ / H₂SO₄ or Acetic Acid | ortho, para | N-Butyl-N-(2-chloroethyl)-nitroaniline |
| Halogenation | Br₂ / FeBr₃ or I₂ / oxidizing agent | ortho, para | N-Butyl-N-(2-chloroethyl)-haloaniline |
| Sulfonation | Fuming H₂SO₄ | para | 4-(N-Butyl-N-(2-chloroethyl)amino)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ (with protection) | para | (4-(N-Butyl-N-(2-chloroethyl)amino)phenyl)ketone |
Advanced Analytical Methodologies for the Chemical Research of N Butyl N 2 Chloroethyl Aniline
High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of N-Butyl-N-(2-chloroethyl)aniline. Unlike standard mass spectrometry, HRMS provides the exact mass of the molecule with a high degree of accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental composition of the parent ion and its fragments, thereby confirming the molecular formula C12H18ClN. nih.gov For this compound, the computed monoisotopic mass is 211.1127773 Da. nih.gov
HRMS is also paramount for impurity profiling. During the synthesis of this compound, various side products and unreacted starting materials may be present. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) can separate these impurities, and subsequent HRMS analysis can identify them. nih.gov For instance, potential impurities could include starting materials like aniline (B41778) or byproducts from incomplete reactions. The high sensitivity and selectivity of techniques like UHPLC-MS/MS are instrumental in detecting and quantifying even trace-level genotoxic impurities. researchgate.netresearchgate.net
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C12H18ClN |
| Computed Monoisotopic Mass | 211.1127773 Da nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) nih.gov |
| Common Adducts | [M+H]+, [M+Na]+ uni.lu |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
2D NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Elucidation
While one-dimensional (1D) ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous structural elucidation of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would show correlations between adjacent protons in the butyl chain and the chloroethyl group, as well as between neighboring protons on the aromatic ring. sdsu.eduyoutube.com This helps to piece together the connectivity of the aliphatic chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of both ¹H and ¹³C chemical shifts for each CH, CH₂, and CH₃ group in the molecule. sdsu.eduyoutube.com
Table 2: Expected 2D NMR Correlations for this compound
| NMR Technique | Correlated Nuclei | Expected Key Correlations |
| COSY | ¹H - ¹H | Protons within the butyl chain; Protons within the chloroethyl chain; Adjacent aromatic protons. sdsu.eduyoutube.com |
| HSQC | ¹H - ¹³C (1-bond) | Direct correlation of each proton to its attached carbon. sdsu.eduyoutube.com |
| HMBC | ¹H - ¹³C (2-3 bonds) | Correlations between N-CH₂ protons and aromatic carbons; Correlations between N-CH₂ protons and butyl chain carbons. youtube.comscience.gov |
Dynamic NMR for Conformational Studies
The butyl and chloroethyl groups attached to the nitrogen atom in this compound can exhibit restricted rotation around the C-N bonds, leading to different conformational isomers. Dynamic NMR (DNMR) is a technique used to study these conformational changes that occur on the NMR timescale. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion between conformers is slow, separate signals for each conformer might be observed. As the temperature increases, the rate of interconversion increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. These studies provide valuable information about the energy barriers to bond rotation and the preferred conformations of the molecule in solution. nih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for the C-H stretching of the aromatic ring and the aliphatic chains, C=C stretching of the aromatic ring, C-N stretching, and C-Cl stretching. researchgate.netscialert.net
Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for observing non-polar bonds. The C-C bonds of the aromatic ring often show strong Raman signals. materialsciencejournal.org
Both techniques can be used for reaction monitoring. For example, during the synthesis of this compound from its corresponding alcohol precursor, the disappearance of the O-H stretching band and the appearance of the C-Cl stretching band can be monitored to track the progress of the reaction. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 scialert.net |
| Aliphatic C-H | Stretching | 3000-2850 scialert.net |
| Aromatic C=C | Stretching | 1600-1450 materialsciencejournal.org |
| C-N | Stretching | 1350-1000 |
| C-Cl | Stretching | 800-600 materialsciencejournal.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsion angles. This information reveals the exact conformation of the molecule in the crystal lattice and details about intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which dictate the crystal packing. researchgate.net While obtaining a crystal structure for an oily substance like this compound can be challenging, derivatives or salts of the compound may be more amenable to crystallization. researchgate.net
Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities and analyzing the composition of reaction mixtures.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for assessing the purity of this compound. sielc.com A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. sielc.com The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography (GC): GC is another powerful technique for purity assessment, particularly for volatile compounds. epa.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can provide quantitative purity data and identify volatile impurities. nist.gov For aniline derivatives, specific detectors like a nitrogen-phosphorus detector (NPD) can offer enhanced selectivity and sensitivity. epa.gov
These chromatographic methods are also invaluable for monitoring the progress of a reaction by taking aliquots of the reaction mixture over time and analyzing the relative amounts of starting materials, intermediates, and the final product. thermofisher.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound. researchgate.net This method separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. researchgate.net For this compound, reverse-phase (RP) HPLC is a commonly utilized approach. sielc.com
In a typical application, an RP-HPLC method can be employed for the quantitative determination of this compound under simple and reproducible conditions. sielc.com The separation is achieved on a C18 analytical column, where the nonpolar nature of the stationary phase retains the analyte, and a polar mobile phase is used for elution. sielc.comnih.gov The mobile phase often consists of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.com The inclusion of an acid helps to ensure sharp peak shapes by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase.
For applications requiring detection by mass spectrometry (LC-MS), the mobile phase composition can be adapted by replacing non-volatile acids like phosphoric acid with volatile alternatives such as formic acid. sielc.com This liquid chromatography method is not only suitable for precise quantification but is also scalable, allowing for its use in preparative separations to isolate impurities. sielc.com Furthermore, its applicability extends to pharmacokinetic studies. sielc.com
Table 1: Example HPLC Conditions for Quantitative Analysis of this compound
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | Newcrom R1 or similar C18 column |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid (or formic acid for MS compatibility) sielc.com |
| Detection | UV or Diode Array Detector (DAD) nih.gov |
| Mode | Isocratic or Gradient Elution nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. researchgate.net This methodology is particularly well-suited for profiling volatile products that may arise from the synthesis or degradation of this compound. The process involves a gas chromatograph to separate the components of a mixture, which are then introduced into a mass spectrometer for detection and identification at a molecular level. researchgate.net
The GC component utilizes a capillary column, often with a bonded stationary phase like HP-5ms, to separate compounds based on their boiling points and affinity for the stationary phase. dtic.mil The oven temperature is programmed to increase over time, allowing for the sequential elution of compounds from the column. dtic.mil An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column. researchgate.net
Following separation in the GC, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z). The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to spectral libraries for compound identification. researchgate.net For more complex matrices or to confirm the identity of a compound, tandem mass spectrometry (GC-MS/MS) can be employed. This technique involves selecting a specific parent ion and inducing further fragmentation to produce a daughter ion spectrum, which provides a higher degree of specificity and sensitivity. researchgate.net
In the context of this compound research, GC-MS is invaluable for identifying potential volatile impurities, reaction byproducts, or degradation products. The analysis of fragmentation patterns can elucidate the structure of unknown volatile compounds. For instance, the cleavage of bonds adjacent to the nitrogen atom or the loss of the chloroethyl group would produce characteristic fragments, aiding in the structural confirmation of related substances. mdpi.com
Table 2: Typical GC-MS Parameters for Volatile Product Profiling
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Fused silica (B1680970) capillary column (e.g., SE-54, HP-5ms) dtic.milepa.gov |
| Carrier Gas | Helium or Nitrogen researchgate.net |
| Injection Mode | Split or Splitless |
| Oven Program | Temperature programmed for optimal separation dtic.mil |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Triple Quadrupole |
| Detection | Mass spectra scanned over a relevant mass range (e.g., 50-450 Da) dtic.mil |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Synthesis
The synthesis of N-substituted anilines, including N-Butyl-N-(2-chloroethyl)aniline, is a cornerstone of industrial and pharmaceutical chemistry. Future research is increasingly focused on the development of novel catalytic systems that offer higher efficiency, selectivity, and sustainability compared to traditional methods.
One promising direction is the use of bimetallic nanoparticles as catalysts. For instance, gold-palladium alloy nanoparticles supported on materials like alumina (B75360) (Au–Pd/Al₂O₃) have shown significant potential in the synthesis of various N-substituted anilines. rsc.org These catalysts can facilitate the dehydrogenative aromatization of cyclohexanones and amines, offering a versatile route to these compounds. rsc.org While palladium catalysts alone show some activity, the synergistic effect observed in Au-Pd systems significantly enhances performance. rsc.org
Another area of active research is the application of nickel-ruthenium catalysts (Ni/Ru@SBA) for the N-alkylation of amines with alcohols. acs.org This method is attractive due to its high selectivity for monoalkylation, which minimizes the formation of undesired tertiary amine byproducts. acs.org The mechanism is thought to involve a reversible cascade of alcohol oxidation, imine formation, and subsequent reduction. acs.org
Furthermore, the development of catalysts for reductive alkylation using more environmentally benign alkylating agents is a key goal. Research into using ketones and α-ketoesters as alkylating agents in the presence of suitable catalysts has shown good yields for monoalkylation of anilines, providing access to a diverse range of products. capes.gov.br The direct and selective synthesis of mono-N-substituted functionalized anilines using organic carbonates in the presence of aluminosilicate (B74896) catalysts also represents a significant advancement. google.com
| Catalytic System | Reactants | Key Advantages |
| Gold-Palladium Nanoparticles | Cyclohexanones and amines | High activity and selectivity for N-substituted anilines. rsc.org |
| Nickel-Ruthenium Catalyst | Amines and alcohols | High selectivity for N-monoalkylation, minimizing byproducts. acs.org |
| Aluminosilicate Catalysts | Anilines and organic carbonates | Direct and selective synthesis of mono-N-substituted anilines. google.com |
Exploration of this compound in Materials Science
The unique chemical structure of this compound, featuring both an alkyl chain and a reactive chloroethyl group attached to an aromatic amine, makes it an intriguing candidate for applications in materials science. The exploration of its potential in the synthesis of novel polymers and functional materials is a growing area of interest.
Polyaniline (PANI) and its derivatives are well-known conductive polymers with applications in sensors, energy-saving devices, and corrosion inhibition. rsc.org The incorporation of N-substituted anilines, such as this compound, into polymer chains could lead to materials with tailored properties. The butyl group can enhance solubility in organic solvents, facilitating the processing of these materials into films and coatings. rsc.orgnih.gov The chloroethyl group, on the other hand, provides a reactive site for further functionalization or cross-linking, which could be used to fine-tune the material's mechanical and electronic properties. nih.gov
Research into the polymerization of new aniline (B41778) derivatives has shown that the nature of the substituent on the aniline monomer significantly impacts the characteristics of the resulting polymer, including its solubility and sensing capabilities. rsc.orgnih.gov For example, polymers derived from ortho-substituted anilines have demonstrated high sensitivity to moisture and ammonia, suggesting their potential use in chemical sensors. rsc.orgnih.gov The development of polymers based on this compound could therefore lead to new sensory materials with specific selectivities.
Furthermore, the synthesis of polymers with backbones consisting of nitrogen and sulfur atoms, derived from aniline precursors, has yielded materials with a range of colors and interesting electronic properties. nih.gov These poly[N,N-(phenylamino)disulfides] are conjugated and have potential applications in areas such as energy storage and metal-ion detection. nih.gov
Green and Sustainable Methodologies for its Chemical Transformations
The principles of green chemistry are increasingly influencing the design of chemical processes. For the chemical transformations of this compound, future research will prioritize the development of more sustainable and environmentally friendly methodologies.
A key focus is the replacement of volatile organic solvents with greener alternatives. Ionic liquids (ILs) have emerged as promising media for the N-alkylation of anilines. rsc.org Performing these reactions in ionic liquids can lead to high chemoselectivity for monoalkylation, a significant advantage over traditional methods that often result in over-alkylation. rsc.org Another sustainable approach is the use of deep eutectic solvents (DESs), which are mixtures of compounds that form a liquid at a lower temperature than the individual components. The allylic alkylation of anilines has been successfully carried out in a DES composed of choline (B1196258) chloride and lactic acid at room temperature, avoiding the need for high temperatures and metal catalysts. rsc.org
The use of less toxic and more readily available alkylating agents is also a critical aspect of green chemistry. The catalytic N-alkylation of anilines using alcohols as alkylating agents, through a process known as hydrogen autotransfer, is a highly atom-economical approach. acs.org This method, often catalyzed by recyclable catalysts like impregnated ruthenium on magnetite, avoids the use of hazardous alkyl halides. acs.org
| Green Methodology | Key Features |
| Ionic Liquids as Solvents | High chemoselectivity for N-monoalkylation. rsc.org |
| Deep Eutectic Solvents | Mild reaction conditions (room temperature), metal-free. rsc.org |
| Hydrogen Autotransfer Catalysis | Use of alcohols as green alkylating agents, atom-economical. acs.org |
Integration with Machine Learning for Reaction Prediction
The integration of machine learning (ML) is set to revolutionize organic synthesis by enabling the rapid prediction of reaction outcomes and optimization of reaction conditions. vapourtec.com For a compound like this compound, ML models can be trained on large datasets of chemical reactions to predict the most suitable catalysts, solvents, reagents, and temperatures for its synthesis and subsequent transformations. nih.govbeilstein-journals.org
ML models, particularly deep learning and neural networks, excel at identifying complex patterns in vast amounts of reaction data. vapourtec.com These models can forecast the yield and purity of a desired product, allowing chemists to select the optimal conditions without extensive trial-and-error experimentation. vapourtec.com This predictive capability is invaluable for developing efficient synthetic routes. vapourtec.com
The development of global models, trained on comprehensive databases like Reaxys, can provide general reaction condition predictions for new reactions. beilstein-journals.orgbeilstein-journals.org For more specific applications, local models can be fine-tuned on smaller, more focused datasets to optimize parameters for a particular reaction family, thereby improving yield and selectivity. beilstein-journals.orgbeilstein-journals.org The combination of ML algorithms with high-throughput experimentation platforms offers a powerful approach to accelerate the discovery and optimization of chemical reactions. beilstein-journals.org
Design and Synthesis of this compound Analogs for Chemical Probe Development
Chemical probes are small molecules designed to selectively interact with a protein of interest, enabling the study of its function and the validation of new drug targets. nih.gov The structural features of this compound make it a potential scaffold for the design and synthesis of novel chemical probes.
The chloroethyl group is a reactive "warhead" that can form a covalent bond with a target protein. nih.gov The reactivity of this group can be tuned by modifying the electronic properties of the aniline ring. The N-butyl group can be varied to alter the compound's solubility, cell permeability, and binding affinity. By systematically modifying these structural elements, a library of this compound analogs can be synthesized and screened for their ability to selectively label specific proteins.
Q & A
Q. What computational methods predict the biodegradation pathways of N-Butyl-N-(2-chloroethyl)aniline?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
